molecular formula C15H29N3O2 B1289768 tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate CAS No. 190964-91-1

tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B1289768
CAS No.: 190964-91-1
M. Wt: 283.41 g/mol
InChI Key: PUGUVPMTGGMMAB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate in Bioactive Compounds

Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of crizotinib, an important anticancer drug. The synthesis process of similar compounds, like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, demonstrates the compound's utility as an intermediate in drug development. The overall yield of the synthesis process for this compound was 49.9% (Kong et al., 2016).

Involvement in Anticancer Drug Synthesis

This compound is also an intermediate in the synthesis of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is used in the synthesis of these drugs. The process involves multiple steps, including nucleophilic substitution, oxidation, and halogenation reactions, with a total yield of up to 71.4% (Zhang et al., 2018).

Role in Vandetanib Synthesis

This compound is key in the synthesis of Vandetanib, a medication used to treat certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, with a total yield of 20.2% (Wang et al., 2015).

Application in Histamine H4 Receptor Ligands

It has been used in the synthesis of ligands for the histamine H4 receptor. These ligands have potential therapeutic applications in inflammation and pain management. The optimization of these compounds led to significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Development of Nociceptin Antagonists

An efficient synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed. This compound serves as an intermediate in the synthesis of nociceptin antagonists, which have potential therapeutic applications in treating pain (Jona et al., 2009).

Safety and Hazards

Safety information suggests that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUVPMTGGMMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595317
Record name tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190964-91-1
Record name tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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